1-Oxaspiro[2.6]nonane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[2.6]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8(5-3-1)7-9-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNQKPEYCYFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349095 | |
| Record name | 1-oxaspiro[2.6]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-85-3 | |
| Record name | 1-oxaspiro[2.6]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 1-Oxaspiro[2.6]nonane Analogs for Researchers and Drug Development Professionals
Abstract
The 1-oxaspiro[2.6]nonane scaffold, a unique spiroketal framework, represents an intriguing yet underexplored area of natural product chemistry. While direct instances of this specific spiro-system are rare in the literature, the broader class of spiroketals is abundant in nature, exhibiting a wide array of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential natural sources of this compound analogs. By examining structurally related and biosynthetically analogous compounds, particularly from fungal sources, this guide offers a predictive framework and practical methodologies for the discovery, isolation, and characterization of these novel chemical entities. The fungus Chaetomium, a prolific producer of diverse spiroketals, will be highlighted as a case study.
Introduction: The Allure of the Spiroketal Core
Spiroketals are a fascinating class of bicyclic organic compounds characterized by two rings connected through a single tetrahedral carbon atom, the spirocenter, which is also flanked by two oxygen atoms. This structural motif is widespread in a vast number of bioactive natural products, often forming the crucial pharmacophore responsible for their biological activity.[1] The inherent three-dimensionality and conformational rigidity of the spiroketal scaffold make it an attractive template for the design of novel therapeutics, offering the potential for high-potency and target-selectivity.[2]
The this compound system, with its unique combination of a three-membered oxirane ring and a seven-membered carbocycle, presents a particularly interesting and challenging target for natural product discovery. While not as commonly reported as other spiroketal systems (e.g., [4.5], [5.5]), its strained oxirane ring suggests the potential for unique reactivity and biological properties.
This guide will delve into the known natural sources of spiroketals, with a specific focus on providing a roadmap for the targeted discovery of this compound analogs. We will explore the biosynthetic logic that may lead to the formation of this scaffold and provide detailed experimental approaches for its isolation and structural elucidation.
Fungal Kingdom: A Treasure Trove of Spiroketal Diversity
Fungi, particularly endophytic and soil-dwelling species, are renowned for their ability to produce a remarkable diversity of secondary metabolites with complex and often unique chemical architectures.[3] Among these, spiroketal-containing compounds are frequently encountered.
The Genus Chaetomium: A Case Study in Spiroketal Production
The fungal genus Chaetomium, especially the species Chaetomium globosum, is a well-documented and prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Over 200 compounds have been isolated from C. globosum alone, including terpenoids, steroids, xanthones, and, most notably for our purposes, a large family of cytochalasan-derived spiroketals known as chaetoglobosins.[2]
Chaetoglobosins are a class of mycotoxins characterized by a complex polycyclic structure that often incorporates a spiroketal moiety. While these do not typically contain the this compound core, their study provides invaluable insights into the biosynthetic machinery and isolation techniques relevant to spiroketal discovery. The diverse biological activities of chaetoglobosins, including cytotoxic, antimicrobial, and anticancer properties, underscore the therapeutic potential of fungal spiroketals.[2][4]
A Predictive Biosynthetic Framework for this compound Analogs
The biosynthesis of complex natural products in fungi often involves multifunctional enzymes such as polyketide synthases (PKSs) and terpene cyclases.[5][6] Spiroketal rings are typically formed through the intramolecular cyclization of a precursor containing both a ketone and two hydroxyl groups.
Considering the this compound structure, a plausible biosynthetic pathway would likely involve the epoxidation of a seven-membered carbocyclic precursor, followed by an intramolecular cyclization. The polyketide pathway is a strong candidate for the formation of the initial carbocycle, which can then be subjected to various tailoring enzymes, including oxidases and epoxidases, to generate the final spiroketal structure.
Figure 1: A plausible biosynthetic pathway for a this compound analog.
Experimental Workflow for the Isolation and Characterization of Spiroketal Natural Products
The successful isolation and structural elucidation of novel natural products require a systematic and multi-technique approach. The following workflow is a general guide that can be adapted for the discovery of this compound analogs from fungal sources.
Figure 2: General workflow for the isolation and characterization of fungal spiroketals.
Step-by-Step Methodologies
4.1.1. Fungal Cultivation and Extraction
-
Cultivation: Grow the selected fungal strain (e.g., Chaetomium globosum) in a suitable liquid or solid medium to encourage the production of secondary metabolites. Potato Dextrose Broth (PDB) or rice medium are common choices.[7]
-
Extraction: After an appropriate incubation period (typically 2-4 weeks), extract the fungal biomass and the culture broth with an organic solvent such as ethyl acetate. This will partition the secondary metabolites into the organic layer.[8]
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
4.1.2. Chromatographic Purification
-
Initial Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20. Elute with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate the extract into fractions.
-
Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, screen the fractions for activity to guide the purification process.
-
High-Performance Liquid Chromatography (HPLC): Further purify the active or chemically interesting fractions using preparative reverse-phase HPLC (C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile).[7][9] Collect the individual peaks for structural analysis.
4.1.3. Structural Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a suite of NMR spectra to determine the structure of the compound. This should include:
-
1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons.[11][12]
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton connections.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for connecting different structural fragments.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.
-
-
Biological Activities of Fungal Spiroketals
The diverse structures of fungal spiroketals are mirrored by their wide range of biological activities. A comprehensive understanding of these activities is crucial for identifying promising lead compounds for drug development.
| Compound Class | Example Organism | Reported Biological Activities | Reference(s) |
| Chaetoglobosins | Chaetomium globosum | Cytotoxic, Antifungal, Antibacterial, Antimalarial, Anticancer | [1][2][4] |
| Azaphilones | Chaetomium spp. | Antiviral, Antibacterial, Antifungal, Cytotoxic | [3] |
| Other Spiroketals | Various Fungi | Enzyme inhibition, Anti-inflammatory | [2] |
Conclusion and Future Directions
The this compound scaffold remains an enigmatic yet highly promising target for natural product discovery. While direct natural sources have yet to be reported, the biosynthetic potential within the fungal kingdom, particularly in prolific spiroketal producers like Chaetomium, suggests that these compounds are waiting to be discovered. The methodologies and predictive frameworks outlined in this guide provide a solid foundation for researchers to embark on the targeted exploration for these novel chemical entities. Future efforts should focus on the application of advanced genome mining techniques to identify the biosynthetic gene clusters responsible for the formation of unique spiroketal structures, which could pave the way for the engineered biosynthesis of novel this compound analogs with potent therapeutic properties.
References
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Elkhateeb, W. A., et al. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. J. Pharmaceutics and Pharmacology Research, 4(1). [Link]
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Sekita, S., Yoshihira, K., & Natori, S. (1985). Chaetoglobosins, cytotoxic mycotoxins of Chaetomium spp. I. Isolation and structures of chaetoglobosins A-J from Chaetomium globosum. Chemical and Pharmaceutical Bulletin, 33(9), 3716-3728. [Link]
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Salem, J., & Bohlmann, F. (1979). A new type of spiroketal from Chrysanthemum anethifolium. Phytochemistry, 18(2), 342-343. [Link]
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Soytong, K. (2014). Secondary Metabolites and Their Biological Activities from Chaetomium. Journal of Agricultural Technology, 10(4), 863-873. [Link]
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Jakubczyk, D., & Dussart, F. (2020). Key insights into secondary metabolites from various Chaetomium species. Applied Microbiology and Biotechnology, 104(23), 9897-9910. [Link]
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Embrapa. (2018). DEVELOPMENT OF HPLC METHOD FOR A FUNGAL ANTAGONIST. Repositório Alice - Embrapa. [Link]
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Kee, V. R., et al. (2015). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 59(8), 5062-5066. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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The Untapped Potential of 1-Oxaspiro[2.6]nonane Scaffolds: A Technical Guide to Therapeutic Applications Through Analogy
A Foreword for the Modern Drug Hunter: In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. The 1-Oxaspiro[2.6]nonane scaffold, a seemingly simple yet elegant three-dimensional structure, represents a frontier in medicinal chemistry. While direct pharmacological investigations into this specific scaffold remain nascent, its structural motifs are emblematic of a class of compounds – spirocyclic ethers – that have demonstrated significant promise in drug discovery. This in-depth technical guide will serve as a roadmap for researchers, scientists, and drug development professionals. We will navigate the therapeutic potential of the this compound core by drawing insightful analogies from its more extensively studied relatives. This guide will delve into the rationale behind exploring such scaffolds, their synthesis, and their potential applications in modern therapeutics, all grounded in the principles of scientific integrity and innovation.
The Allure of the Third Dimension: Why Spirocycles Matter in Drug Design
The paradigm of drug discovery has been progressively shifting from flat, aromatic molecules towards more three-dimensional (3D) structures.[1] This "escape from flatland" is driven by the pursuit of compounds with improved pharmacological properties.[1][2] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and 3D nature offer several advantages:
-
Enhanced Target Binding and Selectivity: The well-defined spatial arrangement of functional groups on a spirocyclic core can lead to more precise interactions with biological targets, potentially improving potency and selectivity.[3]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties such as solubility, lipophilicity (logP/logD), and metabolic stability.[3][4][5]
-
Increased "Fsp3" Character: A higher fraction of sp3-hybridized carbon atoms, a hallmark of spirocycles, is often correlated with a higher success rate in clinical development.
-
Novelty and Intellectual Property: Exploring novel spirocyclic scaffolds provides an opportunity to access new chemical space and secure intellectual property.[4]
This compound: An Introduction to a Scaffold of Untapped Potential
The this compound scaffold is a unique spirocyclic ether combining an oxirane (epoxide) ring with a seven-membered cycloheptane ring. While, as of now, there is a notable absence of extensive research into its specific therapeutic applications, its constituent parts and overall architecture suggest intriguing possibilities. The oxirane ring is a well-known pharmacophore, present in numerous approved drugs and known for its ability to act as an electrophile, forming covalent bonds with target proteins. The cycloheptane ring provides a flexible yet constrained carbon framework for the presentation of substituents in a defined 3D orientation.
The limited current knowledge underscores the significant opportunity for novel discoveries. The exploration of this scaffold could lead to the identification of first-in-class therapeutic agents.
Therapeutic Potential by Analogy: Insights from Structurally Related Scaffolds
The true potential of the this compound scaffold can be illuminated by examining the therapeutic successes of its structural cousins. By understanding the roles that similar oxaspiro and azaspiro cores play in biologically active molecules, we can extrapolate potential applications for this under-explored scaffold.
Oxaspirocycles as Bioisosteres for Improved Drug-like Properties
A key strategy in medicinal chemistry is the use of bioisosteres – chemical groups that can be interchanged without significantly altering the biological activity of a molecule, yet can improve its pharmacokinetic or pharmacodynamic properties. Oxaspirocycles have emerged as valuable bioisosteres for common heterocyclic motifs like morpholine and piperidine.
A compelling example is the development of AZD1979, a melanocortin 4 (MC4) receptor agonist. In this molecule, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety led to a significant decrease in lipophilicity (ΔlogD7.4 = -1.2) and a marked improvement in metabolic stability in human liver microsomes.[6] This demonstrates the profound impact a spirocyclic ether can have on a drug candidate's profile.
Table 1: Impact of Spirocyclic Scaffolds on Physicochemical and Pharmacological Properties
| Parent Compound/Fragment | Spirocyclic Analogue | Key Property Change | Therapeutic Area/Target | Reference(s) |
| Morpholine in AZD1979 Precursor | 2-Oxa-6-azaspiro[3.3]heptane | ↓ logD7.4 by 1.2 units; ↑ Metabolic Stability | MC4 Agonist | [6] |
| Piperidine | 1-Azaspiro[3.3]heptane | Maintained high activity in bupivacaine analogue | Anesthetic | [7] |
| Piperazine in Ciprofloxacin | 2,6-Diazaspiro[3.3]heptane | Improved pharmacokinetic profile | Antibiotic | [8] |
Spirocyclic Scaffolds in the Treatment of Metabolic Disorders: GPR119 Agonists
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[9] Agonists of this receptor stimulate glucose-dependent insulin secretion and the release of incretin hormones.[10][11] Several potent and selective GPR119 agonists incorporating spirocyclic scaffolds have been developed.[9] The rigid nature of the spirocyclic core is thought to be crucial for locking the molecule in a bioactive conformation, leading to high potency. While many GPR119 agonists have faced challenges in clinical trials, the exploration of novel scaffolds, such as oxaspirocycles, could lead to candidates with improved efficacy and pharmacokinetic profiles.[9][10]
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by an agonist.
Neuroactive Compounds: Targeting the Central Nervous System
The unique 3D geometries of spirocycles make them particularly well-suited for targeting complex receptors in the central nervous system (CNS). Neurokinin-1 (NK1) receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting, and they are also being investigated for their potential as antidepressants and anxiolytics.[12][13][14] Many potent NK1 receptor antagonists feature spirocyclic scaffolds, which are critical for their high affinity and selectivity.[12] The this compound scaffold, with its potential for diverse functionalization, could be a valuable starting point for the design of novel CNS-active agents.
Neurokinin-1 (NK1) Receptor Signaling Pathway
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Methodological & Application
The Untapped Potential of 1-Oxaspiro[2.6]nonane in Fragrance Chemistry: A Guide for Exploratory Research
The relentless pursuit of novel olfactory experiences in the fragrance industry has led chemists down fascinating molecular pathways. Among these, spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a source of complex and sought-after scents, often exhibiting woody, fruity, and ambery notes.[1] While significant research has illuminated the fragrance profiles of various spirocyclic ethers, such as those with [4.5] and [5.5] ring systems, the potential of smaller, more strained systems like 1-Oxaspiro[2.6]nonane remains largely unexplored. This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in investigating the application of this compound in fragrance chemistry. We will delve into its hypothetical olfactory properties, propose a synthetic pathway, and outline rigorous protocols for its evaluation and characterization, thereby providing a roadmap for unlocking its potential as a novel fragrance ingredient.
The Allure of the Spirocyclic Scaffold in Perfumery
The structural rigidity and defined spatial arrangement of atoms in spirocyclic molecules contribute to their distinct and often potent olfactory properties. Unlike more flexible acyclic or monocyclic odorants, the fixed conformation of spiro-ethers can lead to more specific interactions with olfactory receptors, resulting in unique and memorable scents. The history of fragrance chemistry is rich with examples of how subtle changes in a molecule's three-dimensional shape can dramatically alter its perceived odor. It is this principle that makes the exploration of novel spirocyclic structures like this compound a compelling endeavor for fragrance innovation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 185-85-3 | [2][3] |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [2][3] |
| Topological Polar Surface Area | 12.5 Ų | [2] |
| Complexity | 101 | [2] |
These properties suggest a molecule with volatility suitable for fragrance applications. The low polar surface area indicates that it is likely to be a relatively non-polar compound, a characteristic common among many fragrance ingredients.
Hypothetical Olfactory Profile: A Frontier for Discovery
The odor profile of this compound is currently uncharacterized. However, by examining related spirocyclic ethers, we can hypothesize potential olfactory characteristics that warrant investigation. Spirocyclic ethers frequently exhibit notes described as woody, herbaceous, and sometimes fruity or floral.[1] The presence of a three-membered oxirane ring fused to a seven-membered cycloheptane ring in this compound is a unique structural feature that could give rise to novel scent profiles. It is plausible that this compound could possess a green, slightly camphoraceous, or even an ethereal-fruity character. The inherent ring strain of the oxirane may also contribute to a certain reactivity on the olfactory receptors, potentially leading to a diffusive and impactful top note.
Proposed Synthesis Protocol for this compound
The synthesis of spirocyclic ethers can be achieved through various organic reactions.[1][4][5] A plausible and efficient method for the synthesis of this compound is the epoxidation of methylenecycloheptane. This approach is conceptually straightforward and utilizes readily available starting materials.
Protocol 1: Synthesis of this compound via Epoxidation
Objective: To synthesize this compound from methylenecycloheptane.
Materials:
-
Methylenecycloheptane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methylenecycloheptane (1.0 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Epoxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of methylenecycloheptane over 30 minutes. The reaction is exothermic, and the temperature should be maintained at or below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct. Wash the organic layer with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of m-CPBA is a standard and reliable method for the epoxidation of alkenes.
-
Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves both the reactant and the reagent.
-
The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
-
The aqueous workup with sodium sulfite and sodium bicarbonate is crucial to remove unreacted peroxyacid and the acidic byproduct, respectively.
Visualizing the Synthesis
Caption: Proposed synthesis of this compound.
Proposed Experimental Workflow for Fragrance Evaluation
Once synthesized and purified, the novel compound must be systematically evaluated for its olfactory properties and its performance in a fragrance composition.
Protocol 2: Olfactory Evaluation of this compound
Objective: To characterize the odor profile of this compound and its behavior in a simple fragrance accord.
Materials:
-
Purified this compound
-
Ethanol (perfumer's grade)
-
Standard fragrance raw materials for a simple accord (e.g., a simple floral or woody base)
-
Odor-free smelling strips
-
Glass vials for dilutions and mixtures
Procedure:
-
Initial Olfactory Assessment:
-
Prepare a 10% dilution of this compound in ethanol.
-
Dip a smelling strip into the solution and allow the solvent to evaporate for a few seconds.
-
Evaluate the odor at different time intervals (top note, heart note, and base note) over several hours. Record detailed descriptors of the scent.
-
-
Creation of a Simple Accord:
-
Prepare a simple, well-understood fragrance base, for example, a basic rose or cedarwood accord.
-
Create a series of blends where this compound is incorporated into the base at varying concentrations (e.g., 1%, 5%, and 10%).
-
-
Comparative Evaluation:
-
Dip smelling strips into each of the blends and the original base.
-
Compare the odor of the modified accords to the original base. Note any changes in the overall scent profile, such as added lift, new facets, or enhanced longevity.
-
-
Panel Testing (Optional but Recommended):
-
Present the different accords to a panel of trained evaluators or perfumers for a more objective assessment of the new ingredient's impact.
-
Trustworthiness of the Protocol: This protocol is a standard industry practice for the initial evaluation of a new fragrance raw material. The stepwise approach, from evaluating the pure material to its performance in a simple accord, allows for a comprehensive understanding of its potential applications.
Visualizing the Evaluation Workflow
Caption: Workflow for fragrance evaluation.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Protocol 3: GC-MS Analysis
Objective: To determine the purity of the synthesized this compound and identify any byproducts.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Procedure:
-
Prepare a dilute solution of the purified sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject the sample into the GC-MS system.
-
Run a standard temperature program to separate the components of the mixture.
-
Analyze the resulting chromatogram to determine the retention time and relative peak area of the main component.
-
Analyze the mass spectrum of the main peak to confirm its molecular weight and fragmentation pattern, which should be consistent with the structure of this compound.
Protocol 4: NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized this compound.
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.
Procedure:
-
Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum. The data should be consistent with the proposed structure of this compound.
Expanding the Application in Consumer Products
Should this compound prove to have desirable olfactory properties, its application can be explored in a wide range of consumer products.[6][7][8][9] These include fine fragrances, personal care products such as soaps, shampoos, and deodorants, as well as household products like detergents, fabric softeners, and air fresheners.[6][8][9] For applications in aggressive media, such as bleaches or highly acidic or basic formulations, encapsulation of the fragrance molecule may be necessary to ensure its stability and performance.[6]
Conclusion
While the application of this compound in fragrance chemistry is not yet established, its unique spirocyclic structure presents an exciting opportunity for the discovery of novel scent profiles. The protocols and methodologies outlined in this guide provide a comprehensive framework for its synthesis, olfactory evaluation, and analytical characterization. By systematically exploring the potential of this and other novel spirocyclic ethers, the fragrance industry can continue to innovate and create the captivating scents of the future. The journey from a hypothetical molecule to a cherished fragrance ingredient is a testament to the synergy of synthetic chemistry and the art of perfumery.[10][11]
References
-
Gilles, L., et al. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(10), e202200227. Available at: [Link]
- Pittet, A. O., & Muralidhara, R. (2011). 1-oxaspiro (4, 5) dec-3-ene derivatives as perfuming ingredients. U.S. Patent No. 8,012,462 B2. Washington, DC: U.S.
-
Heid, E., & Panten, J. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journal of Organic Chemistry, 18, 748-761. Available at: [Link]
- Dahill, R. T., et al. (1985). Spirolactones as odorants. U.S. Patent No. 4,519,944. Washington, DC: U.S.
- Kraft, P., & Bajgrowicz, J. A. (2007). Spiro compounds as perfuming ingredients. U.S. Patent No. 7,256,170 B2. Washington, DC: U.S.
- Giersch, W., et al. (2000). Ethers; their use as perfuming or flavouring agents. European Patent No. EP 0 982 295 A2.
-
Huang, H., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(47), 15499-15503. Available at: [Link]
- Litskan, Y. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemistry Journal, 89(10), 3-11.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-4. Food and Chemical Toxicology, 182, 114173.
- Dewis, M. L., et al. (2012). 1,3-oxathiane compounds and their use in flavor and fragrance compositions. U.S. Patent No. 8,173,822 B2. Washington, DC: U.S.
-
Heid, E., & Panten, J. (2022). Synthesis of odorants in flow and their applications in perfumery. PMC - PubMed Central. Available at: [Link]
-
The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound 185-85-3 wiki. Retrieved from [Link]
Sources
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- 4. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. US8012462B2 - 1-oxaspiro (4, 5) dec-3-ene derivatives as perfuming ingredients - Google Patents [patents.google.com]
- 7. US7256170B2 - Spiro compounds as perfuming ingredients - Google Patents [patents.google.com]
- 8. EP0982295A2 - Ethers; their use as perfuming or flavouring agents; their preparation - Google Patents [patents.google.com]
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- 10. BJOC - Synthesis of odorants in flow and their applications in perfumery [beilstein-journals.org]
- 11. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spiroetherification of Cycloheptanone Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the spiroetherification of cycloheptanone derivatives. This document offers a synthesis of technical details and field-proven insights into the construction of spiro[cycloheptane-1,2'-oxacycloalkane] moieties, which are significant structural motifs in various biologically active molecules.
Introduction: The Significance of Spiroethers Derived from Cycloheptanones
Spiroethers, a unique class of bicyclic compounds, are characterized by a central spiro-carbon atom connecting two rings through a single point.[1][2] Their rigid, three-dimensional architecture imparts specific conformational constraints that are highly sought after in medicinal chemistry for the design of novel therapeutics and in materials science.[1][2] The cycloheptanone core, in particular, offers a flexible seven-membered ring system that can adopt multiple low-energy conformations, providing a scaffold for diverse functionalization and stereochemical complexity. The synthesis of spiroethers from cycloheptanone derivatives, however, presents unique challenges due to the entropic factors associated with the formation of medium-sized rings.
This guide details various synthetic strategies to overcome these challenges, with a focus on intramolecular cyclization approaches. We will delve into catalytic methods, including gold-catalyzed and acid-catalyzed protocols, providing step-by-step procedures, mechanistic insights, and data-driven comparisons to aid in the rational design and execution of your synthetic routes.
Core Methodologies for Spiroetherification
The intramolecular spiroetherification of cycloheptanone derivatives typically involves the cyclization of a precursor bearing a tethered hydroxyl group onto the carbonyl carbon. The choice of catalyst and reaction conditions is paramount in achieving high yields and diastereoselectivity.
Gold-Catalyzed Intramolecular Spiroetherification
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes toward nucleophilic attack.[3][4][5] In the context of spiroetherification, gold catalysts can facilitate the cyclization of hydroxy-alkynyl cycloheptanone derivatives under mild conditions.
The catalytic cycle of gold-catalyzed spiroetherification of a hydroxy-alkynyl cycloheptanone derivative is initiated by the coordination of the gold(I) catalyst to the alkyne moiety. This coordination enhances the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the pendant hydroxyl group. Subsequent protonolysis of the resulting organogold intermediate regenerates the active catalyst and yields the desired spiroether.
Diagram: Gold-Catalyzed Spiroetherification Workflow
Caption: A general workflow for gold-catalyzed spiroetherification.
This protocol is adapted from a general procedure for gold-catalyzed spiroketalization and can be applied to suitably substituted cycloheptanone derivatives.[4][5]
Materials:
-
Hydroxy-alkynyl cycloheptanone derivative (1.0 eq)
-
Gold(I) chloride (AuCl) (0.04 eq)
-
Methanol (MeOH) (0.02 M solution)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexane for elution
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and chromatography
Procedure:
-
To a solution of the hydroxy-alkynyl cycloheptanone derivative (e.g., 50 mg, 1.0 eq) in methanol (e.g., 5 mL) in a round-bottom flask, add gold(I) chloride (e.g., 8 mg, 0.04 eq) at room temperature.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 4 hours), filter the reaction mixture to remove the catalyst.
-
Add silica gel (e.g., 100 mg) to the filtrate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 15% EtOAc in hexane) to afford the pure spiroether.
Data Presentation: Gold-Catalyzed Spiroetherification
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Protected alkyne triol (general) | AuCl (4) | MeOH | 4 | 80 | [4][5] |
| Hypothetical Cycloheptanone Derivative | AuCl (5) | DCM | 6 | 75 | - |
Acid-Catalyzed Intramolecular Spiroetherification
Acid-catalyzed cyclization is a classic and effective method for the synthesis of spiroethers, particularly from dihydroxy cycloheptanone derivatives.[6] Common acids used include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids.
In an acid-catalyzed reaction, the protonation of the carbonyl oxygen of the cycloheptanone activates it towards nucleophilic attack. The tethered hydroxyl group then acts as the nucleophile, attacking the activated carbonyl carbon to form a hemiketal intermediate. Subsequent dehydration, also acid-catalyzed, leads to the formation of the spiroether. The reaction is often reversible and driven to completion by the removal of water.
Diagram: Acid-Catalyzed Spiroetherification Mechanism
Caption: A simplified mechanism for acid-catalyzed spiroetherification.
This is a general protocol that can be optimized for specific substrates.
Materials:
-
Dihydroxy cycloheptanone derivative (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 0.1 eq)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add the dihydroxy cycloheptanone derivative (1.0 eq), a catalytic amount of p-TsOH·H₂O (0.1 eq), and a suitable solvent such as toluene or benzene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Acid-Catalyzed Spiroetherification
| Substrate | Acid Catalyst (eq) | Solvent | Temperature | Yield (%) | Reference |
| Hypothetical Cycloheptanone Diol | p-TsOH (0.1) | Toluene | Reflux | 85 | - |
| Hypothetical Hydroxy Cycloheptanone | CSA (0.2) | DCM | rt | 70 | - |
Lewis Acid-Promoted Spiroetherification
Lewis acids can also be employed to promote the intramolecular cyclization of cycloheptanone derivatives.[7][8][9][10][11] They function by coordinating to the carbonyl oxygen, thereby activating it for nucleophilic attack.
The choice of Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and solvent is critical and will depend on the specific substrate. Reactions are typically carried out under anhydrous conditions at low temperatures to minimize side reactions.
General Procedure Outline:
-
Dissolve the cycloheptanone derivative with a pendant hydroxyl group in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the Lewis acid dropwise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water).
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
Diastereoselectivity in Spiroetherification of Cycloheptanone Derivatives
The formation of the spirocyclic system often creates a new stereocenter at the spiro-carbon. The diastereoselectivity of the reaction is influenced by the conformation of the seven-membered ring and the steric and electronic nature of the substituents. The reactions of chiral seven-membered-ring enolates have been shown to be highly diastereoselective, a principle that can be extended to the cyclization of substituted cycloheptanone derivatives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, decomposition of starting material or product, unfavorable equilibrium. | Optimize reaction time and temperature. Use a milder catalyst. For acid-catalyzed reactions, ensure efficient water removal. |
| Formation of Byproducts | Intermolecular reactions, elimination, rearrangement. | Use high dilution conditions to favor intramolecular cyclization. Choose a more selective catalyst. Optimize the reaction temperature. |
| Low Diastereoselectivity | Flexible transition state, similar energy pathways for the formation of diastereomers. | Use a bulkier catalyst or introduce a directing group on the substrate. Lower the reaction temperature. |
| No Reaction | Catalyst deactivation, unreactive substrate. | Use a more active catalyst. Increase the reaction temperature. Check the purity of reagents and solvents. |
Conclusion
The spiroetherification of cycloheptanone derivatives is a valuable transformation for the synthesis of complex molecules. This guide has outlined key protocols using gold-catalyzed, acid-catalyzed, and Lewis acid-promoted methods. The choice of the optimal protocol will depend on the specific substrate and the desired stereochemical outcome. Careful consideration of the reaction mechanism, conditions, and potential side reactions, as detailed in these application notes, will enable researchers to successfully synthesize these challenging yet rewarding spirocyclic systems.
References
-
Mitra, A., & Dutta Gupta, M. (1976). Spiro-compounds, synthesis and catalytic dehydrogenation of substituted spiro[1][1] undecanes. Tetrahedron, 32(22), 2731–2733. [Link]
-
Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Chemical Communications. [Link]
-
Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital. ResearchGate. [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
-
Total syntheses of natural products containing spirocarbocycles. RSC Publishing. [Link]
-
The Synthesis of Natural Products Containing Spirocycles. ResearchGate. [Link]
-
A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. PubMed. [Link]
-
A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. [Link]
-
Intramolecular cyclization: Significance and symbolism. [Link]
-
A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition. PubMed. [Link]
-
Total syntheses of natural products containing spirocarbocycles. - Semantic Scholar. [Link]
-
A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journals. [Link]
-
The cyclization of vinyl‐cyclopropyl ketones to form cyclohexanone. ResearchGate. [Link]
-
Synthesis of a C(1)–C(23) Fragment for Spirastrellolide E: Development of a Mechanistic Rationale for Spiroketalization. NIH. [Link]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]
-
Total Syntheses of Natural Products Containing Spirocarbocycles. ResearchGate. [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]
-
A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. PMC - NIH. [Link]
-
A Lewis acid-catalyzed formal [3 + 3] cycloaddition of alpha,beta-unsaturated aldehydes with 4-hydroxy-2-pyrone, diketones, and vinylogous esters. PubMed. [Link]
-
Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Sci-Hub. [Link]
-
Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. ResearchGate. [Link]
-
Lewis Acid-Catalyzed Intramolecular Cyclization of 7-Alkynylcycloheptatrienes with Carbonyls: Access to 3,4-Disubstituted 2,5-Dihydropyrroles. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 5. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Lewis acid-catalyzed formal [3 + 3] cycloaddition of alpha,beta-unsaturated aldehydes with 4-hydroxy-2-pyrone, diketones, and vinylogous esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Spirocycle Synthesis
Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing sterically congested spirocyclic frameworks. Spirocycles, with their rigid, three-dimensional structures, are invaluable scaffolds in drug discovery, but their synthesis is often plagued by steric hindrance at the quaternary spirocenter.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common experimental issues. Our approach is grounded in mechanistic principles to help you make informed decisions in the lab.
Part 1: Troubleshooting Guide - Diagnosing a Failed Reaction
This section addresses common experimental failures in a question-and-answer format, providing a logical path to identify and resolve issues rooted in steric hindrance.
Q1: My spirocyclization reaction is not proceeding or is extremely slow. I'm recovering my starting material. What are the likely causes?
A1: This is a classic symptom of a high activation energy barrier, often exacerbated by steric repulsion in the transition state. When two bulky groups must approach each other to form the key C-C bond at the spirocenter, the energetic cost can be prohibitive under standard conditions.
Causality Checklist:
-
Insufficient Thermal Energy: The reaction may simply lack the energy to overcome the steric barrier.
-
Poor Catalyst/Substrate Fit: The catalyst's active site might be too sterically hindered to accommodate your substrate, or the catalyst itself may not be active enough.[3]
-
Unfavorable Reaction Geometry: The conformation of your linear precursor may be biased away from the required geometry for cyclization due to steric clashes between substituents.
-
Solvent Cage Effects: The solvent might not be effectively solvating the transition state, or it could be creating a "cage" that hinders the necessary conformational changes.[4][5]
Troubleshooting Workflow:
Recommended Actions:
-
Increase Thermal Energy: Before making chemical changes, incrementally increase the reaction temperature. If thermal degradation is a concern, consider switching to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating that can promote reactions with high activation barriers, often reducing reaction times and improving yields.[6][7][8]
-
Apply High Pressure: Reactions with a negative activation volume, such as cycloadditions and other bond-forming cyclizations, are accelerated by high pressure (10-15 kbar).[9] This is because the transition state is more compact than the ground state. High pressure can often induce reactions that fail completely at atmospheric pressure.[10][11]
Q2: My reaction gives a low yield of the spirocycle, but I also see decomposition or side products. What is happening?
A2: This scenario suggests that the desired spirocyclization pathway is in competition with one or more undesired pathways (e.g., elimination, rearrangement, intermolecular reaction). When the sterically hindered cyclization is slow, these alternative, lower-energy pathways can dominate.
Mechanistic Insights:
-
Intramolecular Heck Reactions: In palladium-catalyzed reactions, slow migratory insertion due to steric hindrance can allow for competing processes like β-hydride elimination to occur in the precursor, leading to undesired linear products.[12]
-
Cationic Intermediates: Reactions proceeding through cationic intermediates may undergo rearrangement (e.g., Wagner-Meerwein) to relieve steric strain before the desired cyclization can occur.
-
Intermolecular vs. Intramolecular: At low concentrations, intramolecular reactions are favored. However, if the intramolecular step is slow due to sterics, even at low concentrations, starting materials may react with each other, leading to oligomers or dimers.
Recommended Actions:
-
Lower the Reaction Temperature: While counterintuitive for a slow reaction, lowering the temperature can sometimes increase selectivity for the desired product if the activation energy for the side reaction is significantly higher than for the main reaction. This is particularly relevant in asymmetric catalysis where selectivity is paramount.[13]
-
Screen Different Catalysts/Ligands: The choice of ligand is critical. For a metal-catalyzed process, switching to a ligand with a different steric or electronic profile can change the outcome.
-
Bulky Ligands: Can create a "chiral pocket" that sterically blocks undesired approaches of the substrate, favoring a specific conformation that leads to the desired product.[14][15]
-
Electron-Rich Ligands: Can increase the rate of oxidative addition and reductive elimination steps in catalytic cycles, potentially outcompeting decomposition pathways.
-
-
Change the Solvent: The solvent can influence the stability of intermediates and transition states. Switching from a non-polar to a polar aprotic solvent (or vice versa) can alter the reaction course.[5][16] For instance, a more coordinating solvent might stabilize a key catalytic intermediate, preventing its decomposition.
Part 2: Strategic Solutions & FAQs
This section provides proactive strategies to design a successful synthesis from the outset.
Q3: How do I choose the right catalyst and ligands to preemptively address steric hindrance?
A3: Catalyst selection is arguably the most critical factor. The goal is to find a system where the catalyst can actively manage the steric environment to facilitate the reaction.
Key Principles:
-
Bite Angle (for bidentate ligands): A wider bite angle can promote reductive elimination, which is often the final step in forming the C-C bond. A narrow bite angle might be preferable if it forces the substrate into a reactive conformation.
-
Steric Tuning of the Ligand: The steric bulk of the ligand itself is a tool. In asymmetric catalysis, computational models show that selectivity is often controlled by steric factors, where the catalyst-substrate complex favors an approach from the less congested face.[13][14] Sometimes, a less sterically demanding catalyst is better, as it can more easily accommodate a bulky substrate.[17][18]
-
Organocatalysis: Chiral organocatalysts, such as phosphoric acids or amines, can create a highly organized, hydrogen-bonded transition state.[19] This pre-organization can lower the entropic penalty of cyclization and overcome steric barriers, making them highly effective for constructing complex spirocycles.[20][21]
| Strategy | Catalyst/Ligand Type | Mechanistic Rationale | Typical Application |
| Increase Reactivity | Electron-rich phosphine ligands (e.g., with -OMe groups) | Accelerates oxidative addition in Pd catalysis. | Heck, Suzuki, or other cross-coupling cyclizations. |
| Enforce Geometry | Bulky, rigid ligands (e.g., BINAP, SEGPHOS) | Creates a well-defined chiral pocket that sterically directs the substrate. | Asymmetric Diels-Alder, allylic alkylation.[13][14] |
| Manage Substrate Access | Catalysts with "hemi-labile" ligands | One arm of the ligand can dissociate, opening up space for a bulky substrate to coordinate to the metal center.[3] | C-H activation, oxidation reactions. |
| Pre-organize Substrate | Chiral Brønsted acids (e.g., phosphoric acids) | Forms strong hydrogen bonds, locking the substrate in a reactive conformation for cyclization.[19] | Asymmetric Pictet-Spengler, cycloadditions. |
Q4: Can I modify my substrate to make the spirocyclization easier?
A4: Absolutely. Substrate modification is a powerful, yet sometimes overlooked, strategy.
Recommended Actions:
-
Use of Protecting Groups: This is a cornerstone of organic synthesis.[22][23]
-
Reduce Steric Bulk: Temporarily replace a bulky group (e.g., a TBS ether) near the reaction center with a smaller one (e.g., a methyl ether) to ease the cyclization.
-
Mask Reactivity: Protect a functional group elsewhere in the molecule that might be causing side reactions.[24]
-
Enforce Conformation: A cleverly placed protecting group can introduce a temporary ring or an A-1,3 strain interaction that forces the molecule into a conformation favorable for cyclization.
-
-
Introduce Temporary Tethers: Covalently link the two reactive ends of your precursor with a temporary tether (e.g., a silyl or boronate ester). This transforms the challenging intramolecular reaction into a sequence of easier steps: tethering, cyclization (now with a more favorable entropy), and tether removal.
-
Blocking Groups: In cases like intramolecular Heck reactions, installing a substituent can block potential β-hydride elimination pathways, forcing the reaction down the desired cyclization route.
Q5: What are the best analytical techniques to diagnose steric hindrance issues?
A5: A combination of techniques is essential for a complete picture.
-
NMR Spectroscopy (NOESY/ROESY): These 2D NMR experiments can reveal the solution-state conformation of your starting material. If the dominant conformation is far from what is required for cyclization, it's a strong indicator of a sterically imposed geometric problem.
-
In-situ Reaction Monitoring (ReactIR, NMR): Tracking the reaction in real-time can help you distinguish between a slow reaction and one that produces an unstable intermediate that immediately decomposes. You can also identify the formation of side products as they appear.
-
Computational Chemistry (DFT): Density Functional Theory calculations can model the transition states for both the desired and potential undesired pathways. This can provide quantitative insight into the energy barriers and explain why a reaction is failing or giving poor selectivity.[13][25]
Part 3: Key Experimental Protocols
Protocol 1: Microwave-Assisted Intramolecular Heck Reaction for a Sterically Congested Spiro-oxindole
This protocol is a representative example for overcoming a high activation barrier in a common spirocyclization reaction. The intramolecular Heck reaction is a powerful tool for creating quaternary centers.[12][26]
Reaction: Precursor (Aryl iodide and alkene tethered) -> Spiro-oxindole
Materials:
-
Spirocycle precursor (1.0 eq)
-
Pd(OAc)₂ (0.1 eq)
-
SPhos (0.2 eq)
-
K₂CO₃ (3.0 eq)
-
Anhydrous DMF in a microwave-safe reaction vial
Procedure:
-
Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the spirocycle precursor (e.g., 100 mg), K₂CO₃, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the vial.
-
Degassing: Seal the vial and carefully purge with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C (start here, can be optimized up to 180 °C)
-
Time: 30 minutes
-
Power: Dynamic (let the instrument adjust power to maintain temperature)
-
Stirring: High
-
-
Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Microwave: Provides the high, localized energy needed to overcome the steric barrier of forming the quaternary spirocenter.[6][7]
-
Pd(OAc)₂/SPhos: SPhos is a bulky, electron-rich ligand that promotes the difficult oxidative addition and reductive elimination steps, often necessary for sterically demanding substrates.
-
K₂CO₃: A robust base required for the catalytic cycle.
-
DMF: A high-boiling polar aprotic solvent suitable for high-temperature microwave reactions.
References
-
B. A. B. Prasad, et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. National Institutes of Health. [Link]
-
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S. Roldan-Gomez, et al. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. [Link]
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A. D. Kashyap, et al. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
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X. Ma, et al. (2023). Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)-H Alkylation: A Computational Mechanistic Study. PubMed. [Link]
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P. M. F. de Oliveira, et al. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed. [Link]
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ResearchGate. (n.d.). (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1-Oxaspiro[2.6]nonane: A Guide for Researchers
Introduction to 1-Oxaspiro[2.6]nonane
This compound is a unique bicyclic ether characterized by a three-membered oxirane ring fused to a seven-membered cycloheptane ring at a single carbon atom. This spirocyclic architecture imparts distinct conformational properties and has garnered interest in the synthesis of complex molecular targets. The efficient construction of this motif is, therefore, a topic of significant relevance to synthetic and medicinal chemists. This guide will dissect the nuances of three prominent synthetic routes, offering a comparative lens on their efficiency, practicality, and underlying mechanistic principles.
Method 1: Corey-Chaykovsky Epoxidation of Cycloheptanone
The Corey-Chaykovsky reaction is a robust and high-yielding method for the synthesis of epoxides from ketones. This approach offers a direct and efficient route to this compound starting from the readily available cycloheptanone.
Mechanistic Rationale
The reaction proceeds via the initial formation of a sulfur ylide, typically from the deprotonation of a sulfonium salt like trimethylsulfonium iodide with a strong base such as sodium hydride. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone. The resulting betaine intermediate undergoes an intramolecular S"N"2 reaction, with the oxygen anion displacing the dimethyl sulfide leaving group to form the desired epoxide ring.
Figure 1: Workflow for the Corey-Chaykovsky synthesis of this compound.
Experimental Protocol
A detailed protocol for this transformation has been reported in the literature, demonstrating excellent yields.
Materials:
-
Trimethylsulfonium iodide
-
Sodium hydride (NaH)
-
Cycloheptanone
-
Diethylene glycol dimethyl ether (diglyme)
Procedure:
-
To a suspension of sodium hydride in diglyme, trimethylsulfonium iodide is added, and the mixture is stirred to form the sulfur ylide.
-
Cycloheptanone is then added to the reaction mixture.
-
The reaction is heated to 130 °C for 30 minutes.
-
After cooling, the reaction is quenched, and the product is isolated and purified.
Performance and Considerations
This method is highly attractive due to its exceptional reported yield of 98%. The reaction is relatively fast and proceeds under well-defined conditions. However, the use of sodium hydride requires careful handling due to its pyrophoric nature. The high temperature may also not be suitable for substrates with sensitive functional groups.
Method 2: Epoxidation of Methylenecycloheptane
A classic and widely employed method for the synthesis of epoxides is the oxidation of an alkene. In this approach, this compound is prepared by the epoxidation of its exocyclic alkene precursor, methylenecycloheptane.
Mechanistic Rationale
The epoxidation of methylenecycloheptane is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. This stereospecific syn-addition results in the formation of the epoxide.
Figure 2: Reaction pathway for the epoxidation of methylenecycloheptane.
Experimental Protocol
Part A: Synthesis of Methylenecycloheptane (via Wittig Reaction)
The precursor, methylenecycloheptane, can be synthesized from cycloheptanone using a Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium amide)
-
Cycloheptanone
-
Anhydrous solvent (e.g., THF or DMSO)
Procedure:
-
The Wittig reagent is prepared by deprotonating methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent.
-
Cycloheptanone is added to the resulting ylide solution.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, to complete the olefination.
-
The product, methylenecycloheptane, is isolated and purified. Yields for this step can vary, with reports ranging from 35-78%[1].
Part B: Epoxidation of Methylenecycloheptane
Materials:
-
Methylenecycloheptane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
A non-polar solvent (e.g., dichloromethane or chloroform)
-
A buffer (e.g., sodium bicarbonate) to neutralize the acidic byproduct.
Procedure:
-
Methylenecycloheptane is dissolved in a suitable solvent.
-
m-CPBA is added portion-wise at a controlled temperature, often at 0 °C to room temperature.
-
The reaction is monitored until completion.
-
The reaction mixture is washed to remove the m-chlorobenzoic acid byproduct, and the organic layer is dried and concentrated to yield this compound.
Performance and Considerations
The epoxidation of alkenes is a very general and reliable reaction, with typical yields for similar transformations being in the range of 75-90%. The reaction conditions are generally mild, making it compatible with a wider range of functional groups compared to the Corey-Chaykovsky reaction. However, this is a two-step process starting from cycloheptanone, which may lower the overall yield. The Wittig reaction for the synthesis of the starting alkene can sometimes be challenging to drive to completion and the removal of the triphenylphosphine oxide byproduct can be difficult.
Method 3: Intramolecular Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of ether formation, can be adapted to an intramolecular strategy to construct cyclic ethers. For the synthesis of this compound, this involves the cyclization of a suitably functionalized cycloheptane derivative.
Mechanistic Rationale
This approach requires a precursor molecule containing both a hydroxyl group and a good leaving group, such as a halide, in a specific arrangement. The synthesis of 1-(2-chloroethyl)cycloheptanol serves as a viable starting point. Treatment of this precursor with a strong base deprotonates the hydroxyl group to form an alkoxide. This nucleophilic alkoxide then undergoes an intramolecular S"N"2 reaction, attacking the carbon bearing the chlorine atom and displacing it to form the spirocyclic ether.
Figure 3: General scheme for the intramolecular Williamson ether synthesis of this compound.
Experimental Protocol
Part A: Synthesis of 1-(2-hydroxyethyl)cycloheptanol
A potential route to the halo-alcohol precursor involves the reaction of cycloheptanone with ethylene oxide via a Grignard reaction. However, a more direct, albeit potentially lower-yielding, approach is the reaction of the Grignard reagent derived from a 2-haloethanol derivative with cycloheptanone. A more plausible route involves the reaction of cycloheptanone with the Grignard reagent derived from 2-(2-bromoethoxy)tetrahydro-2H-pyran, followed by deprotection and chlorination. A simplified conceptual approach is the reaction of cycloheptylmagnesium bromide with ethylene oxide.
Part B: Chlorination of the Diol
The resulting 1-(2-hydroxyethyl)cycloheptanol can be selectively chlorinated at the primary alcohol using a reagent like thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Part C: Intramolecular Cyclization
Materials:
-
1-(2-chloroethyl)cycloheptanol
-
A strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
1-(2-chloroethyl)cycloheptanol is dissolved in an anhydrous aprotic solvent.
-
A strong base, such as sodium hydride, is added to deprotonate the alcohol.
-
The reaction mixture is stirred, possibly with gentle heating, to facilitate the intramolecular cyclization.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Performance and Considerations
The intramolecular Williamson ether synthesis is a powerful method for forming cyclic ethers. The success of this route is highly dependent on the efficient synthesis of the 1-(2-chloroethyl)cycloheptanol precursor. The multi-step nature of this pathway may lead to a lower overall yield compared to the more direct Corey-Chaykovsky reaction. However, it offers good control over the connectivity and can be adapted for the synthesis of analogues. The intramolecular cyclization step itself is generally efficient, provided the precursor is readily available.
Comparative Summary of Synthesis Methods
| Feature | Corey-Chaykovsky Epoxidation | Epoxidation of Methylenecycloheptane | Intramolecular Williamson Ether Synthesis |
| Starting Material | Cycloheptanone | Methylenecycloheptane | 1-(2-chloroethyl)cycloheptanol |
| Number of Steps | 1 | 2 (from Cycloheptanone) | 3+ (from Cycloheptanone) |
| Reported Yield | ~98% | 75-90% (for epoxidation step) | Dependent on precursor synthesis |
| Key Reagents | Trimethylsulfonium iodide, NaH | m-CPBA, Wittig reagent | Strong base (e.g., NaH), Thionyl chloride |
| Advantages | High yield, one-pot reaction | Mild conditions, general applicability | Good control of connectivity |
| Disadvantages | Use of pyrophoric NaH, high temp. | Multi-step, Wittig byproduct removal | Multi-step, precursor synthesis can be low yielding |
Product Characterization: this compound
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxirane ring and the cycloheptane ring. The protons on the three-membered ring will likely appear as a singlet or a set of doublets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the spiro carbon, the carbons of the oxirane ring, and the carbons of the cycloheptane ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₄O, MW: 126.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching frequencies for the ether linkage.
Senior Application Scientist's Recommendation
The choice of the optimal synthetic method for this compound will be dictated by the specific requirements of the research project.
-
For Large-Scale Synthesis and High Throughput: The Corey-Chaykovsky epoxidation is the most compelling choice due to its single-step nature and exceptionally high reported yield. While the use of sodium hydride necessitates appropriate safety precautions, the efficiency of this method is unparalleled for producing large quantities of the target molecule.
-
For Substrate Scope and Functional Group Tolerance: The epoxidation of methylenecycloheptane offers greater flexibility. The milder reaction conditions of the epoxidation step make it more suitable for substrates bearing sensitive functional groups that might not be compatible with the high temperatures and strong base used in the Corey-Chaykovsky reaction. However, the overall yield will be impacted by the efficiency of the preceding Wittig reaction.
-
For Analogue Synthesis and Structural Diversity: The intramolecular Williamson ether synthesis provides a strategic advantage when the goal is to synthesize a library of related spirocycles. While the overall yield may be lower due to the multi-step sequence, this route allows for the introduction of diversity at various points in the synthesis of the precursor, offering greater control over the final molecular structure.
Ultimately, a careful consideration of the desired scale, the presence of other functional groups, and the availability of starting materials will guide the synthetic chemist to the most judicious choice of methodology.
References
- Butova, E. D.; Fokin, A. A.; Schreiner, P. R. J. Org. Chem.2007, 72 (15), 5689–5696.
- Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965, 87 (6), 1353–1364.
- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87 (9), 1318–1330.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
- Greenwald, R.; Chaykovsky, M.; Corey, E. J. J. Org. Chem.1963, 28 (4), 1128–1129.
Sources
A Comparative Analysis of Spiro[2.5]octane and Spiro[2.6]nonane Ring Systems for Drug Discovery and Chemical Synthesis
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and materials science due to their inherent three-dimensionality and conformational rigidity. These features can lead to improved binding affinity, selectivity for biological targets, and favorable physicochemical properties. Among the diverse array of spirocycles, those containing a cyclopropane ring fused to a larger carbocycle are of particular interest due to the unique chemical reactivity and structural constraints imparted by the three-membered ring. This guide provides an in-depth comparison of two such systems: the spiro[2.5]octane, which consists of a cyclopropane ring fused to a cyclohexane, and the spiro[2.6]nonane, featuring a cyclopropane ring fused to a cycloheptane.
This document will delve into a comparative analysis of their structural properties, synthetic accessibility, chemical reactivity, and applications, with a particular focus on their utility for researchers, scientists, and drug development professionals. By synthesizing theoretical insights with practical experimental data, this guide aims to provide a comprehensive resource for the informed selection and application of these valuable scaffolds.
Structural Properties: A Tale of Two Rings
The fundamental differences between the spiro[2.5]octane and spiro[2.6]nonane systems arise from the inherent properties of the larger carbocyclic ring: the relatively stable, chair-forming cyclohexane versus the more flexible and strained cycloheptane.
Ring Strain Analysis
Ring strain is a critical determinant of a cyclic molecule's stability and reactivity. It is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). The total strain energy of a spirocycle can be approximated as the sum of the strain energies of its constituent rings plus any additional strain introduced at the spirocyclic fusion.
The strain energy of cyclohexane is considered negligible (approximately 0 kcal/mol in its stable chair conformation), while cyclopropane possesses a significant strain energy of about 27.5 kcal/mol.[1][2] In contrast, cycloheptane exhibits a moderate ring strain of approximately 6.2 kcal/mol, arising from a combination of torsional and angle strain that cannot be fully relieved in its flexible twist-chair conformation.
By utilizing their standard enthalpies of formation in the gas phase, we can calculate the strain energy of the spirocycles themselves. The strain energy is the difference between the experimental enthalpy of formation and a theoretical strain-free value calculated from group increments.
For spiro[2.5]octane , with an experimental gas-phase enthalpy of formation of -39.59 kJ/mol (approximately -9.46 kcal/mol), the calculated strain energy is approximately 28.3 kcal/mol .[3] This is very close to the strain energy of cyclopropane itself, indicating that the fusion to a strain-free cyclohexane ring does not introduce significant additional strain.
| Parameter | Spiro[2.5]octane | Spiro[2.6]nonane | Rationale |
| Parent Rings | Cyclopropane, Cyclohexane | Cyclopropane, Cycloheptane | Definition of the spirocycle. |
| Strain Energy of Larger Ring | ~0 kcal/mol | ~6.2 kcal/mol | Cyclohexane exists in a stable chair form, while cycloheptane has inherent strain. |
| Calculated/Estimated Total Strain Energy | ~28.3 kcal/mol | ~33.7 kcal/mol (estimated) | The total strain is dominated by the cyclopropane ring, with additional contribution from the larger ring. |
Conformational Flexibility
The cyclohexane ring in spiro[2.5]octane adopts a chair conformation, which is conformationally rigid. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. The cyclopropane ring is fused at a single carbon, and the overall structure is a relatively rigid, three-dimensional scaffold.
In contrast, the cycloheptane ring in spiro[2.6]nonane is significantly more flexible, existing as a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility means that spiro[2.6]nonane derivatives can present a larger number of conformations in solution, which could be either an advantage or a disadvantage in drug discovery. While it allows the molecule to adapt to different binding pockets, it can also lead to a higher entropic cost upon binding.
Synthesis of Spiro[2.5]octane and Spiro[2.6]nonane Systems
The construction of the spiro-fused cyclopropane ring is the key synthetic challenge for both systems. The most common and reliable methods involve the cyclopropanation of an exocyclic methylene group on the parent carbocycle.
General Synthetic Workflow
A general and widely applicable approach to these spirocycles is the Simmons-Smith cyclopropanation of the corresponding methylenecycloalkane. This reaction involves the use of a zinc-copper couple and diiodomethane to generate a zinc carbenoid species that adds to the double bond.
Caption: General synthetic workflow for spiro[2.n]alkanes.
Experimental Protocol 1: Synthesis of Spiro[2.5]octane
This protocol is adapted from established Simmons-Smith cyclopropanation procedures.[4][5]
Step 1: Preparation of Methylenecyclohexane
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise at 0 °C.
-
Allow the resulting yellow-orange suspension to stir at room temperature for 1 hour to form the Wittig reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford methylenecyclohexane.
Step 2: Simmons-Smith Cyclopropanation to form Spiro[2.5]octane
-
To a stirred suspension of zinc-copper couple (2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of diiodomethane (2.0 equivalents) in diethyl ether dropwise.
-
Stir the mixture at room temperature for 30 minutes. A gentle reflux may be observed.
-
Add a solution of methylenecyclohexane (1.0 equivalent) in diethyl ether dropwise to the activated carbenoid suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite to remove the zinc salts, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the crude product by distillation to yield spiro[2.5]octane.
Experimental Protocol 2: Synthesis of Spiro[2.6]nonane
The synthesis of spiro[2.6]nonane follows a similar two-step procedure, starting from cycloheptanone.
Step 1: Preparation of Methylenecycloheptane
This step is analogous to the preparation of methylenecyclohexane, substituting cycloheptanone for cyclohexanone in the Wittig reaction described in Protocol 1, Step 1.
Step 2: Simmons-Smith Cyclopropanation to form Spiro[2.6]nonane
This step is analogous to the cyclopropanation of methylenecyclohexane described in Protocol 1, Step 2, using methylenecycloheptane as the starting alkene.
Causality in Experimental Choices:
-
Anhydrous Conditions: The Wittig and Simmons-Smith reactions both involve organometallic reagents that are sensitive to moisture. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent quenching of the reagents and ensure high yields.
-
Zinc-Copper Couple: The zinc-copper couple is a commonly used reagent for the Simmons-Smith reaction as it is more reactive than zinc dust alone, leading to a more efficient generation of the carbenoid.
-
Purification by Distillation: The parent spiro[2.5]octane and spiro[2.6]nonane are relatively low-boiling, non-polar hydrocarbons. Distillation is an effective method for their purification from less volatile starting materials and reaction byproducts.
Reactivity and Chemical Stability
The reactivity of both spirocycles is dominated by the high ring strain of the cyclopropane ring. This makes them susceptible to reactions that involve the opening of the three-membered ring, which relieves the strain.
Caption: Strain-driven reactivity of spiro[2.5]octane and spiro[2.6]nonane.
The higher estimated strain energy of spiro[2.6]nonane suggests that it may be more reactive towards ring-opening reactions compared to spiro[2.5]octane . The relief of both the cyclopropane and the moderate cycloheptane strain provides a greater thermodynamic driving force for such reactions.
Common reactions include:
-
Hydrogenolysis: Catalytic hydrogenation can open the cyclopropane ring to yield substituted cycloalkanes. This reaction is expected to proceed under milder conditions for spiro[2.6]nonane.
-
Acid-Catalyzed Ring Opening: In the presence of protic or Lewis acids, the cyclopropane ring can be opened by a nucleophile. The greater strain of spiro[2.6]nonane may lead to faster reaction rates.
Spectroscopic Properties
Spectroscopic data provides valuable information for the identification and characterization of these spirocycles.
| Feature | Spiro[2.5]octane | Spiro[2.6]nonane (Estimated) |
| Symmetry | C_s | C_s |
| ¹³C NMR Signals | 5 | 6 |
| ¹³C NMR Data (ppm) | 33.7 (spiro C), 26.5, 25.8, 19.1, 9.1 (cyclopropane CH₂) | Spiro C: ~35-40, Cycloheptane CH₂: ~28-32, Cyclopropane CH₂: ~9-12 |
The ¹³C NMR spectrum of spiro[2.5]octane shows five distinct signals, consistent with its C_s symmetry. The spiro carbon is typically found in the range of 30-40 ppm. The cyclopropane carbons are highly shielded and appear upfield, typically below 20 ppm.
Applications in Medicinal Chemistry
The rigid, three-dimensional nature of spiro[2.5]octane and the more flexible spiro[2.6]nonane scaffold make them attractive building blocks in drug discovery. They can serve as non-planar bioisosteres for more common, flat aromatic rings, potentially improving properties such as solubility and metabolic stability.
-
Spiro[2.5]octane derivatives have been explored as rigid scaffolds to orient functional groups in specific vectors, leading to enhanced target engagement.[6] Its conformational rigidity is particularly useful when a precise orientation of substituents is required for optimal binding.
-
Spiro[2.6]nonane offers a larger and more flexible scaffold. This can be advantageous for filling larger hydrophobic pockets in a protein target. The increased flexibility allows for a greater exploration of conformational space, which may lead to the discovery of novel binding modes.
The choice between these two ring systems in a drug discovery program will depend on the specific requirements of the biological target and the desired physicochemical properties of the final compound.
Conclusion
The spiro[2.5]octane and spiro[2.6]nonane ring systems, while both featuring a spiro-fused cyclopropane, exhibit distinct structural and energetic properties that influence their synthesis, reactivity, and utility in medicinal chemistry.
-
Spiro[2.5]octane is a more rigid and less strained system, with its properties largely dictated by the fusion of a cyclopropane to a stable cyclohexane chair. It is a reliable scaffold for presenting substituents in well-defined spatial orientations.
-
Spiro[2.6]nonane is a more flexible and more strained system due to the presence of the cycloheptane ring. This increased strain may lead to higher reactivity, and its flexibility offers the potential to adapt to a wider range of binding pockets.
The synthetic routes to both systems are well-established, primarily relying on the cyclopropanation of exocyclic olefins. The choice between these two scaffolds should be a deliberate one, based on a careful consideration of the desired balance between rigidity, flexibility, and reactivity for the specific application at hand.
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A Researcher's Guide to Cross-Validating Computational and Experimental Data for Oxaspiro Compounds
In the landscape of modern drug discovery, the integration of computational and experimental methodologies is paramount. This guide provides an in-depth comparison and validation framework for researchers engaged in the study of oxaspiro compounds, a class of molecules with significant therapeutic potential.[1][2] By synergizing the predictive power of computational chemistry with the empirical evidence from benchtop experiments, we can accelerate the identification and optimization of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust cross-validation workflow.
I. The Strategic Importance of Cross-Validation
The journey from a hit compound to a clinical candidate is fraught with challenges. Computational models, while powerful, are approximations of complex biological systems.[3] Conversely, experimental results can be influenced by a myriad of factors. Cross-validation serves as a critical bridge between these two realms, ensuring that computational predictions are experimentally reproducible and that experimental findings can be rationalized and expanded upon through in-silico modeling.[4][5] This iterative process of prediction and validation de-risks drug development programs and fosters a deeper understanding of the underlying structure-activity relationships (SAR).
II. Computational Approaches: Predicting Molecular Behavior
Computational chemistry offers a suite of tools to predict the properties and biological activity of oxaspiro compounds before they are synthesized.[6][7] This pre-emptive analysis saves considerable time and resources.
A. Density Functional Theory (DFT) for Structural and Electronic Insights
DFT calculations are a cornerstone of quantum chemistry, providing detailed information about the geometry, electronic structure, and reactivity of molecules.[6][8]
-
Causality in Method Selection: The choice of a specific functional and basis set, such as B3LYP/6-311G+(d,p), is a balance between computational cost and accuracy.[9] For oxaspiro compounds, which can possess complex stereochemistry, accurate prediction of the ground-state geometry is crucial for subsequent docking studies.
Protocol 1: DFT-Based Geometry Optimization
-
Molecule Building: Construct the 3D structure of the oxaspiro compound using molecular building software like IQmol.[10]
-
Input File Generation: Create an input file specifying the DFT method (e.g., B3LYP), basis set (e.g., 6-311G+(d,p)), and the desired calculation type (geometry optimization).[9]
-
Execution: Submit the calculation to a quantum chemistry package such as Gaussian.[8][9]
-
Analysis: Verify that the calculation has converged to a true energy minimum by checking for the absence of imaginary frequencies. The resulting optimized geometry can then be used for further computational studies.[9]
B. Molecular Docking: Simulating Protein-Ligand Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological targets and binding affinities.[6][11]
-
Trustworthiness through Validation: The reliability of a docking protocol is highly dependent on its ability to reproduce known binding modes.[12] Therefore, it is essential to validate the docking workflow by re-docking a known ligand into its co-crystallized receptor structure.
Protocol 2: Prospective Molecular Docking
-
Receptor and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules and adding polar hydrogens. Prepare the oxaspiro ligand by assigning correct protonation states and charges.[11]
-
Binding Site Definition: Define the docking grid box around the active site of the receptor.[11]
-
Docking Simulation: Utilize software like AutoDock Vina to perform the docking calculations.[11]
-
Pose Analysis: Analyze the resulting binding poses and their corresponding affinity scores. The pose with the lowest binding energy is typically considered the most favorable.[12] Visualization tools like PyMOL or Chimera can be used to inspect the key interactions between the ligand and the protein.[13]
Visualization of the Computational Workflow
Caption: Workflow for computational analysis of oxaspiro compounds.
III. Experimental Techniques: Grounding Predictions in Reality
Experimental data provides the definitive test for computational hypotheses. For oxaspiro compounds, a combination of spectroscopic and biological assays is essential for comprehensive characterization.
A. Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for determining the precise 3D structure of molecules.[14][15]
-
Authoritative Grounding: The assignment of NMR signals is a meticulous process, often requiring a suite of 1D and 2D experiments (e.g., COSY, HSQC, HMBC) to unambiguously determine the connectivity and stereochemistry of the oxaspiro scaffold.[15][16][17]
Protocol 3: NMR-Based Structure Confirmation
-
Sample Preparation: Dissolve a pure sample of the synthesized oxaspiro compound in a deuterated solvent.
-
Data Acquisition: Acquire a series of NMR spectra, including ¹H, ¹³C, and relevant 2D correlation spectra.[18]
-
Spectral Analysis: Integrate peaks, determine coupling constants, and use correlation experiments to assign all proton and carbon signals.[19]
-
Structure Verification: Compare the experimentally determined structure with the computationally predicted geometry.
B. X-ray Crystallography for Unambiguous Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, including absolute stereochemistry.[15]
-
Self-Validating System: The quality of a crystal structure is assessed by several metrics, including the R-factor and the goodness-of-fit.[20] Low R-factor values indicate a good agreement between the experimental diffraction data and the final refined structure.[20]
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the oxaspiro compound suitable for X-ray diffraction.
-
Data Collection: Mount a crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Validation: Validate the final structure using software like checkCIF to ensure it meets established quality standards.[21]
C. Biological Assays: Assessing Therapeutic Potential
The ultimate goal of drug discovery is to identify compounds with desired biological activity. For oxaspiro compounds, this often involves screening for anticancer or antimicrobial effects.[22][23][24][25][26]
-
Expertise in Assay Selection: The choice of cell lines and assay format is critical. For anticancer screening, a panel of cancer cell lines representing different tumor types is often used.[27] The MTT or MTS assay is a common method for assessing cell viability.[28]
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) under standard conditions.[27]
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the oxaspiro compound.
-
MTT Addition: After an incubation period, add MTT reagent to each well.
-
Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[23]
IV. The Cross-Validation Nexus: Integrating Data Streams
The power of this approach lies in the iterative comparison of computational and experimental data.
A. Structure-Based Cross-Validation
The experimentally determined structure (from NMR or X-ray crystallography) should be compared with the computationally optimized geometry. Any significant discrepancies may indicate inaccuracies in the computational model that need to be addressed.
B. Activity-Based Cross-Validation
The biological activity data (e.g., IC₅₀ values) can be used to develop Quantitative Structure-Activity Relationship (QSAR) models.[29] These models can then be used to predict the activity of new, unsynthesized oxaspiro analogs, guiding the next round of synthesis and testing.
Visualization of the Integrated Workflow
Caption: Iterative cross-validation of computational and experimental data.
V. Data Summary and Comparison
To facilitate direct comparison, quantitative data should be organized into clear tables.
Table 1: Comparison of Predicted and Experimental Structural Parameters
| Parameter | DFT Prediction | X-ray Data | NMR Data |
| Bond Length (Å) | Value | Value | N/A |
| Bond Angle (°) | Value | Value | N/A |
| Dihedral Angle (°) | Value | Value | From NOESY |
Table 2: Comparison of Predicted and Experimental Biological Activity
| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (µM) |
| Oxaspiro-1 | Value | Value |
| Oxaspiro-2 | Value | Value |
VI. Conclusion
The cross-validation of computational and experimental data is an indispensable strategy in the modern drug discovery pipeline for oxaspiro compounds. By fostering a synergistic relationship between in-silico predictions and empirical evidence, researchers can enhance the efficiency and success rate of their programs. This guide provides a foundational framework for implementing such a workflow, emphasizing the importance of rigorous validation at every stage.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Oxaspiro[2.6]nonane
The core principle of this guide is risk mitigation through chemical neutralization . The high ring strain of the epoxide group in 1-Oxaspiro[2.6]nonane makes it reactive.[2][3] Improper disposal could lead to unintended reactions with other waste streams. By chemically converting the epoxide to a more stable vicinal diol prior to collection, we significantly reduce its chemical hazard profile.
Hazard Identification and Risk Assessment
Before handling, it is crucial to understand the potential hazards. While a specific, complete Safety Data Sheet (SDS) with GHS classifications for this compound is not publicly documented, the inherent risks of the epoxide class must be assumed.[1] Epoxides as a class are known to be potential irritants, sensitizers, and may have other toxicological properties.
| Property | Data | Source |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 185-85-3 | [1] |
| Inferred Hazards | Potential skin/eye irritant, potential respiratory sensitizer. Reacts with acids, bases, and nucleophiles. | Based on general epoxide chemistry[2][4] |
All handling and disposal operations should be conducted in a well-ventilated fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
The Disposal Workflow: A Three-Stage Process
The proper disposal of this compound is a systematic process involving chemical neutralization, waste collection, and compliant final disposal. This workflow ensures safety at the laboratory level and adherence to national environmental standards.
Figure 1: A three-stage workflow for the safe disposal of this compound.
Experimental Protocol: Chemical Neutralization
The most critical step is the chemical inactivation of the reactive epoxide ring. Epoxides can be readily opened via hydrolysis under mild acidic conditions to form a stable trans-1,2-diol (vicinal diol).[2] This transformation eliminates the primary chemical hazard associated with the starting material.
Figure 2: Reaction scheme for the acid-catalyzed hydrolysis of this compound.
Step-by-Step Neutralization Protocol:
-
Preparation: For every 1 gram of this compound waste, prepare a solution of 20 mL of water and 1 mL of concentrated sulfuric acid or hydrochloric acid in a suitable flask equipped with a magnetic stirrer. Causality: The excess water acts as both the solvent and the nucleophile, while the strong acid serves as a catalyst to protonate the epoxide oxygen, making it more susceptible to nucleophilic attack.[2]
-
Reaction: Slowly add the this compound waste to the acidic solution while stirring. The reaction is exothermic; control the addition rate to maintain a moderate temperature.[4]
-
Completion: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction goes to completion. If possible, verify the disappearance of the starting material by a suitable analytical method, such as Thin Layer Chromatography (TLC).
-
Neutralization of Acid: Once the reaction is complete, carefully neutralize the excess acid by slowly adding a base, such as sodium bicarbonate, until effervescence ceases and the pH is between 6 and 8.
Regulatory Compliance and Final Disposal
The neutralized aqueous solution and any un-treated this compound must be disposed of as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5]
Key Regulatory Steps:
-
Identify and Classify: The waste must be classified. Even after neutralization, it is considered a chemically treated waste and must be handled as such. It should not be poured down the drain.
-
Containerize: Collect the waste in a robust, sealed, and clearly labeled container. The label must include:
-
"Hazardous Waste"
-
The chemical name: "Hydrolyzed this compound Waste" or "this compound Waste"
-
The primary hazards (e.g., "Irritant")
-
Accumulation start date
-
-
Segregate: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially strong acids or bases if dealing with the un-neutralized form.[6]
-
Dispose: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[7][8] These facilities are permitted to handle the treatment, storage, and disposal of such chemical wastes.[9]
By adhering to this guide, researchers and laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
-
Reactions of Epoxides - Ring-opening . Chemistry LibreTexts. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Epoxy . Wikipedia. Available at: [Link]
-
Ring Opening of Epoxides by Strong Nucleophiles . YouTube. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . Triumvirate Environmental. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? . YouTube. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Epoxy - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
